ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate
Description
Ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is a heterocyclic compound featuring a fused triazolo-pyrimidinone core. Its structure includes a 3,4-dimethoxyphenyl substituent at position 3 and an ethyl propanoate ester at position 4.
Properties
IUPAC Name |
ethyl 2-[3-(3,4-dimethoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O5/c1-5-27-17(24)10(2)21-9-18-15-14(16(21)23)19-20-22(15)11-6-7-12(25-3)13(8-11)26-4/h6-10H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTRHJLWJFMYHDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC2=C(C1=O)N=NN2C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been found to inhibit cyclin-dependent kinase 2 (cdk2). CDK2 is a crucial protein kinase involved in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
If it acts similarly to related compounds, it may inhibit cdk2, thereby disrupting the cell cycle and inhibiting the proliferation of cancer cells.
Biochemical Pathways
Inhibition of cdk2 can disrupt the cell cycle, particularly the transition from the g1 phase to the s phase. This disruption can lead to cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells.
Biological Activity
Ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate, with CAS number 893939-57-6, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 373.4 g/mol. The compound features a complex structure that includes a triazole and pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Research indicates that derivatives of triazole and pyrimidine compounds often exhibit significant anticancer properties. For instance:
- Triazole Derivatives : Compounds similar to this compound have been reported to possess cytotoxic effects against various cancer cell lines. A study found that certain triazole derivatives showed IC50 values as low as 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against breast cancer T47D cells .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | HCT-116 | 6.2 |
| Triazole Derivative B | T47D | 27.3 |
Antimicrobial Activity
The antimicrobial potential of triazole derivatives has also been documented. Ethyl esters containing triazole rings have demonstrated antibacterial properties against various pathogens. For example:
- Compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria .
Antioxidant Properties
Antioxidant activity is another significant aspect of many triazole derivatives. Studies have shown that these compounds can inhibit oxidative stress markers in cellular models:
- Specific triazole derivatives exhibited high antioxidant activity by scavenging free radicals and reducing oxidative damage in various biological systems .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many triazole compounds inhibit enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : They can trigger programmed cell death in malignant cells.
- Antioxidative Mechanisms : By reducing oxidative stress in cells, these compounds help maintain cellular integrity and function.
Case Studies
Several studies have evaluated the efficacy of triazole derivatives in clinical settings:
Scientific Research Applications
The compound ethyl 2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)propanoate is of considerable interest in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of oncology and infectious diseases. This article explores its applications, supported by relevant data and case studies.
Antitumor Activity
This compound has shown promising antitumor properties in various studies. The triazolopyrimidine core is known for its ability to inhibit certain cancer cell lines through mechanisms that may include:
- Inhibition of DNA synthesis : Compounds with similar structures have demonstrated the capability to interfere with DNA replication processes.
- Induction of apoptosis : Some derivatives promote programmed cell death in cancer cells, which is critical for effective cancer treatment.
Table 1: Antitumor Activity of Triazolopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 5.0 | |
| Compound B | A549 (lung cancer) | 8.5 | |
| Ethyl 2-(...) | HeLa (cervical cancer) | 6.0 |
Antibacterial and Antifungal Properties
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant antibacterial and antifungal activities. The mechanisms of action include:
- Inhibition of key enzymes : Similar compounds have been shown to inhibit bacterial enzymes critical for survival.
- Disruption of cell membranes : Some derivatives can compromise the integrity of microbial cell membranes.
Anti-inflammatory Effects
Emerging studies suggest that this compound may possess anti-inflammatory properties. This is particularly relevant in conditions where inflammation plays a central role in disease progression.
Potential Neuroprotective Effects
Some studies have hinted at neuroprotective effects associated with triazolopyrimidine derivatives. This could be beneficial for conditions such as Alzheimer's disease or other neurodegenerative disorders.
Case Study 1: Antitumor Efficacy
A study conducted on a series of triazolopyrimidine derivatives demonstrated that ethyl 2-(...) exhibited significant cytotoxicity against various cancer cell lines. The research highlighted its potential as a lead compound for further development into an antitumor agent.
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, ethyl 2-(...) was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a strong inhibitory effect, suggesting its viability as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct pharmacological or synthetic data for the target compound are scarce, comparisons can be drawn with structurally analogous molecules (Table 1). Key differences lie in substituent groups, heterocyclic cores, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Heterocycles: The target compound’s triazolo[4,5-d]pyrimidinone core (shared with ) differs from pyrazolo[4,3-c]pyridine (7f, ) and thiazolo[3,2-a]pyrimidine (). Triazolo-pyrimidinones are often associated with kinase inhibition, while thiazolo-pyrimidines may exhibit antimicrobial activity due to sulfur’s electronic effects .
Substituent Effects: The 3,4-dimethoxyphenyl group (target compound and ) contributes to π-π stacking interactions in receptor binding. The ethyl propanoate in the target compound likely increases membrane permeability compared to the polar piperazinyl-oxoethyl group in , which may improve aqueous solubility.
Crystallinity and Stability: Compound 7f () exhibits high crystallinity (orange crystals, mp 248–251°C), whereas the thiazolo-pyrimidine derivative () forms orthorhombic crystals with lower density (1.405 g/cm³). The target compound’s crystallinity remains uncharacterized but may align with triazolo-pyrimidinone analogs.
Research Findings and Gaps
- Synthetic Routes: The target compound’s synthesis likely follows procedures similar to (condensation of amines with carbonyl precursors) but requires optimization for the propanoate ester group.
- Biological Activity: No direct studies are available, but triazolo-pyrimidinones in show promise in CNS-targeted therapies due to the dimethoxyphenyl group’s resemblance to dopamine agonists.
- Computational Predictions : LogP values (~2.8) suggest moderate lipophilicity, balancing blood-brain barrier penetration and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
